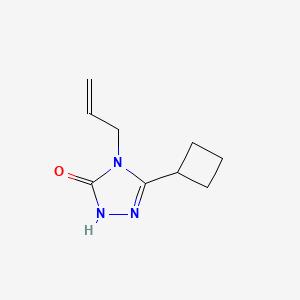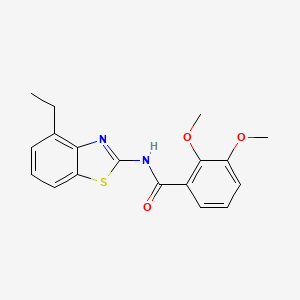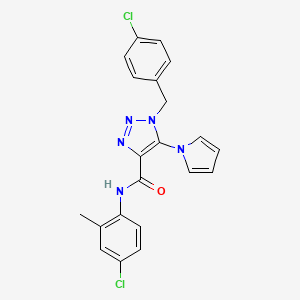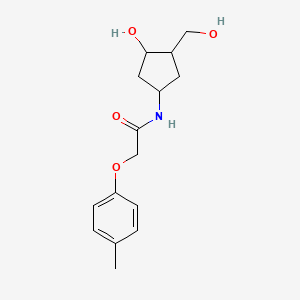
3-cyclobutyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclobutyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.223. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
A notable approach in the field involves the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides, showcasing the versatility of triazoles in peptide modification and drug design (Tornøe, Christensen, & Meldal, 2002). Additionally, the development of environmentally friendly protocols for the synthesis of these compounds highlights the emphasis on green chemistry and the efficiency of using a DBU–water system under various conditions, including microwave irradiation, to achieve high yields (Singh, Sindhu, & Khurana, 2013).
Antimicrobial and Antifungal Applications
Research has also focused on the antimycobacterial activity of triazole compounds, particularly against multidrug-resistant Mycobacterium tuberculosis, showcasing their potential as valuable therapeutic agents (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007). Another study synthesized sulfanyl derivatives of triazoles, evaluating their antioxidant and antibacterial properties, further illustrating the broad spectrum of biological activities these compounds can exhibit (Sarac, Orek, & Koparır, 2020).
Chemical Characterization and Structural Analysis
The structural characterization of triazole derivatives through techniques such as X-ray diffraction, NMR, and DFT studies plays a crucial role in understanding their chemical properties and potential applications. For instance, a study provided detailed insights into the molecular structure and electrostatic potential of a triazole compound, facilitating the design of materials with desired properties (Inkaya, Dinçer, Ekici, & Cukurovalı, 2013).
Material Science and Polymer Chemistry
Triazoles find application in material science, as demonstrated by the synthesis of novel perfluorocyclobutyl (PFCB)-containing polymers through click chemistry, underscoring the utility of triazoles in the development of new materials with good thermal stability and solubility (Zhu, Huang, Meng, Li, & Qing, 2006).
Propiedades
IUPAC Name |
3-cyclobutyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-6-12-8(7-4-3-5-7)10-11-9(12)13/h2,7H,1,3-6H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFMAPHVROPPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2967276.png)





![3-Methyl-5-[4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carbonyl]-1H-pyrimidine-2,4-dione](/img/structure/B2967287.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2967289.png)
![1-[(2,5-dimethylphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2967290.png)
![Tert-butyl N-[3-(methylamino)butyl]carbamate](/img/structure/B2967293.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2967294.png)
![2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2967297.png)
![3-oxo-N-phenethyl-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2967299.png)
